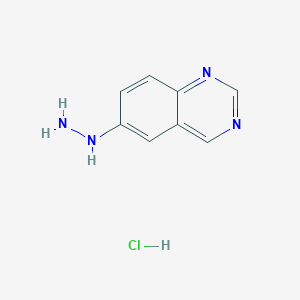

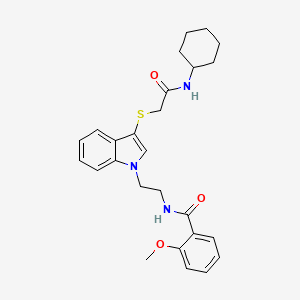

![molecular formula C7H10O4S B2806069 2,2-Dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 2490403-98-8](/img/structure/B2806069.png)

2,2-Dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dioxo-2lambda6-thiabicyclo[2.2.1]heptane-3-carboxylic acid, commonly known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate transporters are responsible for the removal of glutamate from the synaptic cleft, and their dysfunction is associated with various neurological disorders. TBOA has been extensively studied as a potential therapeutic agent for the treatment of these disorders.

Scientific Research Applications

Synthesis of β-Lactamase Inhibitors

One of the significant applications involves the synthesis of 4-carboxy-2-thiabicyclo[3.2.0]heptan-6-ones, which are of interest as potential β-lactamase inhibitors. These compounds are derived from 3-carboalkoxy-2,3-dihydrothiophenes through cycloaddition reactions with dichloroketene, indicating their potential in combating antibiotic resistance by inhibiting the β-lactamase enzyme (Lange et al., 1985).

Stereostructure and Amino Acid Derivatives

The stereostructure of 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers has been extensively studied. These compounds, prepared via 1,3-oxazine or γ-lactone intermediates, show promise in the development of novel amino acid derivatives with specific stereochemical configurations, which could be valuable in the design of peptides and peptidomimetics with targeted biological activities (Palkó et al., 2005).

Development of Isonucleosides

Another area of application is in the design and synthesis of isonucleosides constructed on a 2-oxa-6-thiabicyclo[3.2.0]heptane scaffold. This novel method involves converting 2,2-dimethyl-1,3-dioxan-5-one into a dioxabicyclohexane derivative, which, after further modifications, yields isonucleoside derivatives. These compounds are of interest due to their optimized conformers, which are compared with those of known nucleoside analogues like lamivudine, suggesting potential applications in antiviral therapies (Yoshimura et al., 2010).

Novel Antibiotic Analogs

Research also extends to the synthesis of novel thiabicyclo[3.2.0]heptan-6-one analogs of penicillin, illustrating the compound's versatility in generating new antibiotic structures. This work showcases the potential of such bicyclic compounds in the development of new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant bacterial strains (Martyres et al., 2001).

Conformational Analysis and Molecular Structure

The synthesis and crystal and molecular structure analysis of conformationally restricted methionine analogs offer insights into the stereochemistry and reactivity of such bicyclic compounds. These studies provide valuable information for the design of new molecules with specific biological activities, emphasizing the compound's utility in detailed structural and electronic analyses (Glass et al., 1990).

properties

IUPAC Name |

2,2-dioxo-2λ6-thiabicyclo[2.2.1]heptane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4S/c8-7(9)6-4-1-2-5(3-4)12(6,10)11/h4-6H,1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGDRYWKBOQSRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(S2(=O)=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

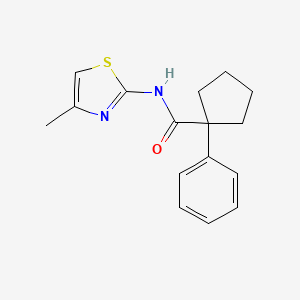

![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2805988.png)

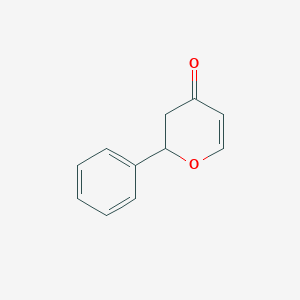

![3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2805992.png)

![2-Methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B2805997.png)

![1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate](/img/structure/B2805998.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2806000.png)

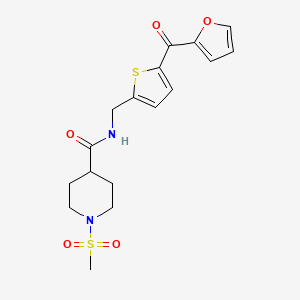

![3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)